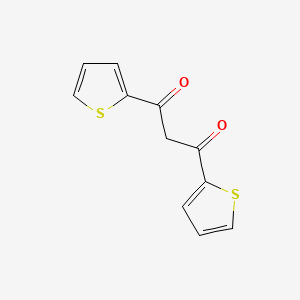

1,3-Di(thiophen-2-yl)propane-1,3-dione

概要

説明

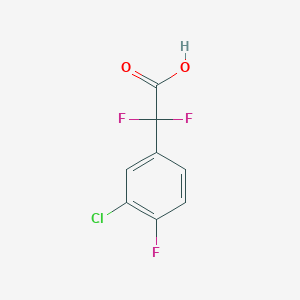

1,3-Di(thiophen-2-yl)propane-1,3-dione is a chemical compound with the molecular formula C11H8O2S2 . It is also known by its IUPAC name, 1,3-bis(2-thienyl)propane-1,3-dione .

Synthesis Analysis

The synthesis of this compound has been used in the development of cross-conjugated alternating polymers . It has also been used in the synthesis of Di(thiophen-2-yl) Substituted Pyrene-Pyridine Conjugated Scaffold .Molecular Structure Analysis

The molecular structure of this compound consists of two thiophene rings attached to a central propane-1,3-dione group . The InChI code for this compound is 1S/C11H8O2S2/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2 .Chemical Reactions Analysis

This compound has been used in the development of polymers with high electrical conductivity . It has also been used in the synthesis of a fluorescent sensor for Fe(III) ions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 236 . It has a boiling point of 419.0±30.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . The compound is not soluble in water .科学的研究の応用

Antimicrobial Applications

1,3-Di(thiophen-2-yl)propane-1,3-dione and its derivatives have been explored for their antimicrobial properties. A study by Sampal et al. (2018) synthesized 1-(5-Bromo-2-hydroxyphenyl)-3-(thiophen-2-yl)-propane-1,3-dione and its metal complexes, finding that they exhibit moderate to excellent antimicrobial activity against various bacteria and fungi, suggesting potential as metal-derived drugs (Sampal et al., 2018).

Electropolymerization and Material Applications

This compound has been utilized in material science, particularly in electropolymerization. Oyarce et al. (2017) reported the synthesis of an asymmetrical β-diketone derivative and its copper(II) complex, highlighting its application in fabricating modified electrodes through electropolymerization (Oyarce et al., 2017).

Ferroelectric Properties

In the field of electronic materials, Chen et al. (2010) synthesized a chiral quinoxaline derivative from 1,2-di(thiophen-2-yl)ethane-1,2-dione, which exhibited ferroelectric behavior and intense blue emission in fluorescent analysis. This implies potential applications in electronic devices and materials (Chen et al., 2010).

Photochromic and Photophysical Studies

The compound has been studied for its photochromic properties. Poon et al. (2013) designed dithienylethene-containing β-diketonate derivatives and analyzed their photophysical, electrochemical, and photochromic properties. This research suggests applications in fields like optical data storage and photochromic materials (Poon et al., 2013).

Applications in Fashion and Design

An interesting application in the intersection of science and art was explored by Qian et al. (2017), where the crystals of a pyridine-substituted β-diketone, including 1-(4-methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione, were used to create curved fractal structures for fashion design (Qian et al., 2017).

Photovoltaic Cells

Lee et al. (2008) explored the use of 1,3-diketone modified fullerenes in organic photovoltaic cells (OPVCs). This study demonstrates the potential of these compounds in enhancing the efficiency of OPVCs, marking a significant contribution to renewable energy technologies (Lee et al., 2008).

Safety and Hazards

作用機序

Target of Action

It’s known that thiophene derivatives often interact with various enzymes and receptors in the body .

Mode of Action

It’s known that thiophene derivatives can interact with their targets through non-covalent interactions . These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

Thiophene derivatives are known to be involved in various biochemical processes, potentially affecting multiple pathways .

Pharmacokinetics

It also shows inhibitory effects on several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These properties can significantly impact the bioavailability of the compound.

Result of Action

It’s known that thiophene derivatives can have various biological effects, depending on their specific structures and targets .

Action Environment

The action of 1,3-Di(thiophen-2-yl)propane-1,3-dione can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C to maintain its stability . Other factors, such as pH and the presence of other substances, could also potentially influence its action, efficacy, and stability.

生化学分析

Biochemical Properties

1,3-Di(thiophen-2-yl)propane-1,3-dione plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been shown to inhibit certain oxidoreductases, thereby modulating the redox state within cells .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in stress responses and metabolic regulation. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the flux of metabolites through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. This binding often involves interactions with amino acid residues within the enzyme’s active site, resulting in conformational changes that affect enzyme activity. Furthermore, this compound has been shown to influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, highlighting the importance of temporal dynamics in its biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects on cellular function, including enhanced stress responses and metabolic regulation. At higher doses, this compound can exhibit toxic effects, leading to cellular damage and adverse physiological outcomes. These threshold effects underscore the importance of dosage considerations in the application of this compound in biochemical research .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to influence the levels of key metabolites, thereby modulating the overall metabolic state of cells. For example, it can affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in energy production and metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments. The distribution of this compound within tissues is influenced by its interactions with binding proteins, which can affect its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is a key factor in its biochemical activity. This compound has been observed to localize to specific organelles, such as the mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular function. The targeting of this compound to these compartments is often mediated by post-translational modifications and targeting signals that direct its localization .

特性

IUPAC Name |

1,3-dithiophen-2-ylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2S2/c12-8(10-3-1-5-14-10)7-9(13)11-4-2-6-15-11/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEKDXOACFEXKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10292131 | |

| Record name | 1,3-di(thiophen-2-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-14-3 | |

| Record name | NSC80415 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-di(thiophen-2-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10292131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

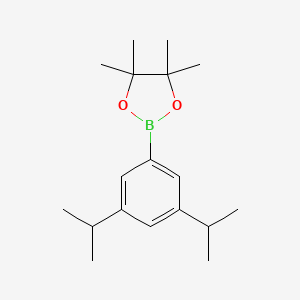

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Bromomethyl)benzo[b]thiophene](/img/structure/B3032058.png)

![Propanedinitrile, [[2-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B3032059.png)

![Benzaldehyde, 2-[(5-bromopentyl)oxy]-](/img/structure/B3032071.png)